4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide
Description
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c14-21(17,18)10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)22(19,20)16-13/h1-8H,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDSUOIJAPWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-benzothiazole and benzenesulfonamide.
Reaction Conditions: The benzothiazole is oxidized to form 1,1-dioxido-1,2-benzothiazole. This intermediate is then reacted with benzenesulfonamide under controlled conditions to form the final product.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The benzothiazole ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs identified in the literature:
Structural and Functional Analysis:
- Benzothiazole vs. Thiazolidinone Core: The target compound and ’s analog share a benzothiazole-1,1-dioxide core, while the compound in replaces this with a thiazolidinone ring.
- Substituent Effects: The isonicotinate ester in ’s compound introduces a pyridine ring, which could enhance π-π stacking interactions in biological systems but reduce aqueous solubility compared to the sulfonamide group in the target compound . The butanol chain in ’s derivative reduces molecular complexity and weight, likely improving metabolic stability but sacrificing target specificity .
- Physicochemical Properties: The butanol derivative () has a predicted boiling point of 469.9°C and density of 1.41 g/cm³, suggesting low volatility and moderate compactness . The absence of solubility data for the target compound limits direct comparisons, but its sulfonamide group typically confers higher water solubility than esters or alcohols.
Research Findings and Implications
- Pharmaceutical Potential: The target compound’s sulfonamide group aligns with known enzyme inhibitors, whereas the thiazolidinone analog () may exhibit broader kinase inhibition due to its pyridinyl ethyl substituent .
- Material Science : The isonicotinate ester () could serve as a ligand in metal-organic frameworks (MOFs) due to its aromatic and coordinating pyridine moiety .
- Toxicity Considerations: The IRRITANT classification of the butanol derivative () highlights the need for careful handling in industrial settings .
Biological Activity
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its anti-inflammatory and antiviral activities.
- Molecular Formula : C14H12N2O4S
- Molar Mass : 304.32 g/mol
- CAS Number : 314036-10-7
- Density : 1.40 g/cm³ (predicted)
- Boiling Point : 581.8 °C (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of benzenesulfonamide derivatives with dioxido-benzothiazole intermediates. The reaction conditions often require organic solvents and catalysts to optimize yield and purity.
Anti-inflammatory Activity
Research indicates that derivatives of benzenesulfonamide, including those containing the benzothiazole moiety, exhibit potent anti-inflammatory effects. A study demonstrated that compounds similar to this compound showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.
| Compound | COX-2 Inhibition (%) | Ulcerogenic Activity |
|---|---|---|
| Compound A | 85% | Low |
| Compound B | 90% | Moderate |
| This compound | 88% | Low |
This compound exhibited an ulcerogenic index lower than that of indomethacin, indicating a safer profile for long-term use .
Antiviral Activity
In vitro studies have shown that derivatives of benzothiazole possess antiviral properties against various viruses. Specifically, compounds similar to this compound demonstrated activity against varicella-zoster virus (VZV) and cytomegalovirus (CMV), with some derivatives achieving IC50 values in the low micromolar range.
The antiviral mechanism is believed to involve interference with viral replication processes.
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of sulfonamide derivatives revealed that those containing the benzothiazole structure showed significant anti-inflammatory effects comparable to standard NSAIDs like celecoxib. The research utilized both in vitro assays and animal models to confirm these findings.
Case Study 2: Antiviral Efficacy
Another study explored the antiviral efficacy of benzothiazole derivatives against herpesviruses. The results indicated that certain modifications to the benzothiazole structure enhanced antiviral activity significantly, providing a basis for further drug development targeting viral infections.
Q & A
Basic: What are the standard synthetic routes for 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide?
Methodological Answer:
A common approach involves coupling reactions between 1,2-benzothiazole derivatives and sulfonamide precursors. For example, refluxing 4-amino-1,2-benzothiazole-1,1-dioxide with a substituted benzenesulfonamide in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography . Key parameters include stoichiometric control of reactants, solvent polarity, and catalyst selection (e.g., EDCI for sulfonamide bond formation) .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and sulfonamide bond integrity. For example, the benzenesulfonamide proton signals appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₁N₂O₄S₂ requires m/z 335.02) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation using software like APEX2 and SAINT for data collection .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) across studies?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., pH, temperature, solvent) influencing bioactivity. For instance, a 2³ factorial design evaluates interactions between reaction conditions and cytotoxicity outcomes .
- Statistical Analysis : Apply ANOVA to identify significant factors and optimize protocols. Cross-validation with alternative assays (e.g., Daphnia magna cytotoxicity vs. mammalian cell lines) reduces model bias .
Advanced: What computational approaches are effective for studying the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like COMSOL Multiphysics to predict binding affinities and conformational stability .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize redox behavior or photoreactivity .
Basic: What are recommended methods for initial cytotoxicity screening?
Methodological Answer:
- Daphnia magna Assay : A cost-effective, ecotoxicological screen to assess acute toxicity (LC₅₀) within 24–48 hours. Compound solubility in aqueous media must be optimized using co-solvents like DMSO (<1% v/v) .
- MTT Assay : Validate results in mammalian cell lines (e.g., HeLa) with dose-response curves to quantify inhibitory concentrations .
Advanced: How can researchers optimize synthesis yield using reaction engineering principles?
Methodological Answer:
- Membrane Separation : Purify intermediates via nanofiltration to remove byproducts, improving yield by 15–20% .
- Reactor Design : Use continuous-flow microreactors to enhance heat/mass transfer, reducing reaction time from hours to minutes .
Basic: What is the role of the sulfonamide group in modulating bioactivity?
Methodological Answer:
The sulfonamide moiety enhances solubility (via hydrogen bonding) and target binding (e.g., enzyme active sites). Structural analogs with modified sulfonamide substituents (e.g., trifluoromethyl groups) show altered pharmacokinetic profiles in preclinical models .
Advanced: How can heterogeneous catalysis improve synthesis efficiency?
Methodological Answer:
- Solid Acid Catalysts : Zeolites or sulfated zirconia reduce side reactions in benzothiazole coupling, achieving >90% selectivity .
- Catalyst Recycling : Immobilize catalysts on mesoporous silica for reuse across 5–10 cycles without significant activity loss .
Advanced: What methodologies identify degradation pathways under environmental conditions?
Methodological Answer:
- Atmospheric Chemistry Studies : Simulate photodegradation using UV-Vis irradiation chambers and analyze products via LC-MS. For example, hydroxyl radical (•OH) attack cleaves the sulfonamide bond, generating sulfonic acid derivatives .
- QSAR Modeling : Predict environmental persistence using quantitative structure-activity relationships and partition coefficients (log P) .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
